2-Methyltetracene
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Overview
Description
2-Methyltetracene is a polycyclic aromatic hydrocarbon composed of four fused aromatic rings with a methyl group attached to one of its aromatic carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetracene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the proper formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen atoms, typically leading to the formation of reduced aromatic systems.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides under Friedel-Crafts conditions.
Major Products:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of reduced aromatic systems.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Methyltetracene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tetracene: A polycyclic aromatic hydrocarbon with four fused rings but without the methyl group.
Pentacene: A polycyclic aromatic hydrocarbon with five fused rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused rings.
Comparison: 2-Methyltetracene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties Compared to tetracene, this compound may exhibit different solubility and stability characteristics
Properties
IUPAC Name |
2-methyltetracene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-16-11-18-9-14-4-2-3-5-15(14)10-19(18)12-17(16)8-13/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNAVMKBFRKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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